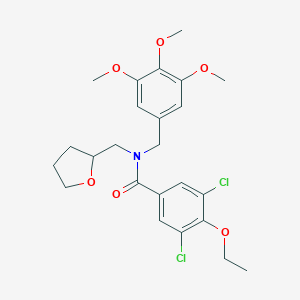
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been explored.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide involves its inhibition of certain enzymes, such as PKC and CDK5. PKC is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and function. By inhibiting these enzymes, this compound may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments include its potential therapeutic effects in certain diseases and its inhibitory effects on certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide. One future direction is to further explore its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another future direction is to study its safety and efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its mechanism of action and to identify potential targets for this compound.
Synthesemethoden
The synthesis of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been achieved using different methods. One method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes. This compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
Produktname |
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide |
|---|---|
Molekularformel |
C24H29Cl2NO6 |
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
3,5-dichloro-4-ethoxy-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H29Cl2NO6/c1-5-32-22-18(25)11-16(12-19(22)26)24(28)27(14-17-7-6-8-33-17)13-15-9-20(29-2)23(31-4)21(10-15)30-3/h9-12,17H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
CDIHMNHFQYQDLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)









![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)